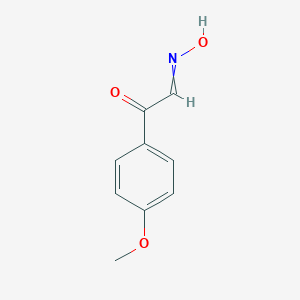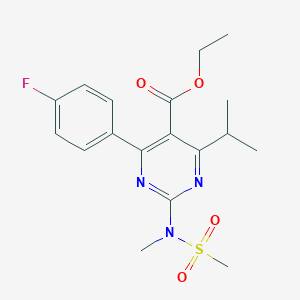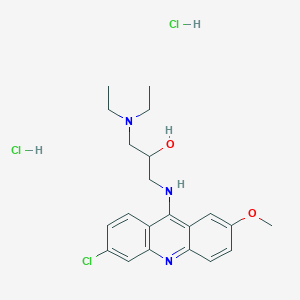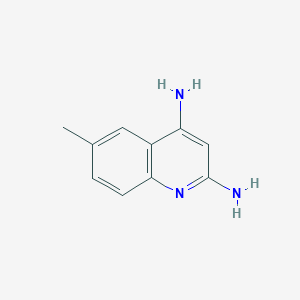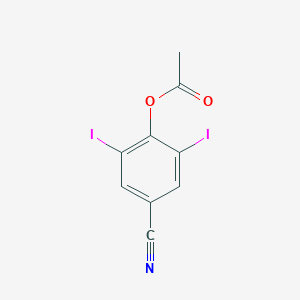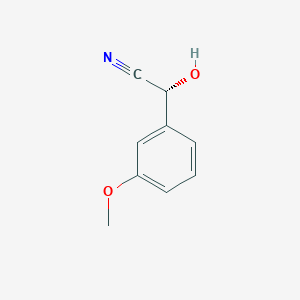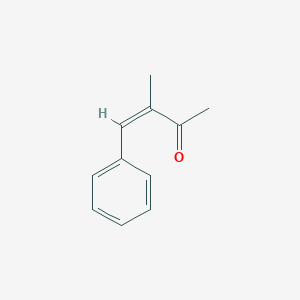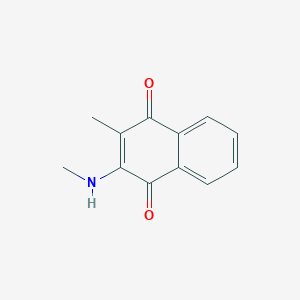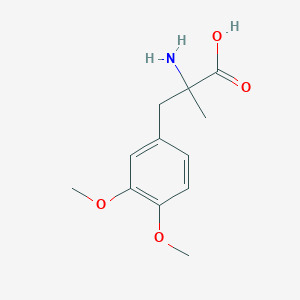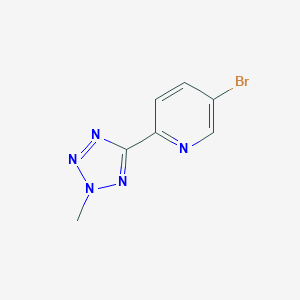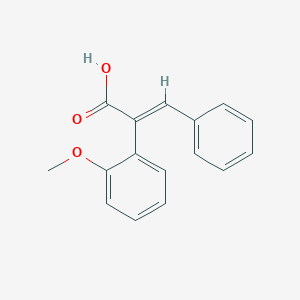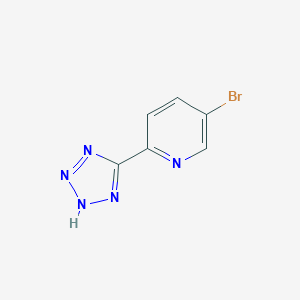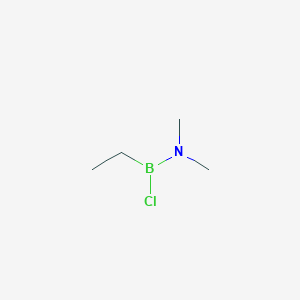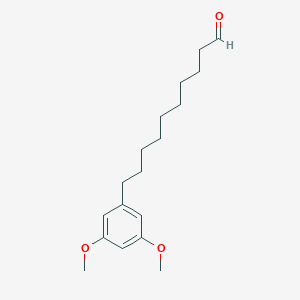
10-(3,5-Dimethoxyphenyl)decanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,5-Dimethoxyphenyl)decanal, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMDD belongs to the class of compounds known as synthetic psychoactive substances, which are designed to mimic the effects of natural psychoactive compounds such as serotonin, dopamine, and norepinephrine.
Mécanisme D'action
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decanal is complex and not fully understood. However, it is believed that 10-(3,5-Dimethoxyphenyl)decanal acts primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to a range of physiological and psychological effects.
Effets Biochimiques Et Physiologiques
10-(3,5-Dimethoxyphenyl)decanal has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include increased heart rate, increased blood pressure, and increased body temperature. 10-(3,5-Dimethoxyphenyl)decanal has also been shown to have effects on mood and behavior, including increased feelings of happiness, euphoria, and sociability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 10-(3,5-Dimethoxyphenyl)decanal in lab experiments is its ability to mimic the effects of natural psychoactive compounds. This makes it a useful tool for investigating the mechanisms of action of these compounds and their potential therapeutic applications. However, 10-(3,5-Dimethoxyphenyl)decanal also has limitations, including its potential for toxicity and its ability to produce unwanted side effects.
Orientations Futures
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decanal. One area of interest is the development of more potent and selective 10-(3,5-Dimethoxyphenyl)decanal analogs that can be used for specific therapeutic applications. Another area of interest is the investigation of 10-(3,5-Dimethoxyphenyl)decanal’s potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential for toxicity and side effects.
Conclusion:
In conclusion, 10-(3,5-Dimethoxyphenyl)decanal is a synthetic compound that has been extensively studied for its potential applications in scientific research. 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system, including its ability to mimic the effects of natural psychoactive compounds. While 10-(3,5-Dimethoxyphenyl)decanal has potential advantages for lab experiments, it also has limitations and potential for toxicity and side effects. Further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 10-(3,5-Dimethoxyphenyl)decanal is a multi-step process that involves the use of several chemical reagents. The first step in the synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with decanal in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate compound, 3,5-dimethoxyphenyldecanal. The intermediate is then subjected to a second reaction with a reducing agent such as sodium borohydride or lithium aluminum hydride, which results in the formation of 10-(3,5-Dimethoxyphenyl)decanal.
Applications De Recherche Scientifique
10-(3,5-Dimethoxyphenyl)decanal has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system. 10-(3,5-Dimethoxyphenyl)decanal has been shown to act as a potent inhibitor of serotonin reuptake, which has led to investigations into its potential use as an antidepressant.
Propriétés
Numéro CAS |
137786-97-1 |
|---|---|
Nom du produit |
10-(3,5-Dimethoxyphenyl)decanal |
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
10-(3,5-dimethoxyphenyl)decanal |
InChI |
InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |
Clé InChI |
DPXPJWKXRMCJML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
SMILES canonique |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



